7-Chloro-2,3-dihydro-1-benzofuran-3-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

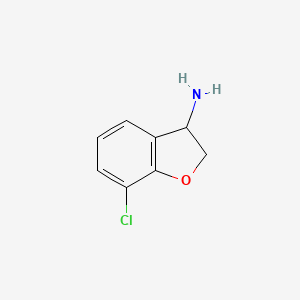

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-chloro-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNUJABIUFDNFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C(=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Chloro-2,3-dihydro-1-benzofuran-3-amine (CAS 939757-40-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine, a valuable heterocyclic building block for drug discovery and medicinal chemistry. While this specific molecule is not extensively characterized in peer-reviewed literature, this document consolidates available safety data, information on analogous structures, and proposes a robust synthetic pathway and analytical characterization strategy based on established chemical principles.

Core Molecular Attributes and Physicochemical Properties

This compound belongs to the class of 2,3-dihydrobenzofurans, which are considered "privileged structures" in medicinal chemistry.[1] This scaffold is present in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The introduction of a 3-amino group provides a key vector for further chemical modification and interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 939757-40-1 | |

| Molecular Formula | C₈H₈ClNO | Calculated |

| Molecular Weight | 169.61 g/mol | |

| Appearance | Solid (Predicted) | Based on related compounds.[5] |

| Melting Point | Data Not Available | - |

| Boiling Point | Data Not Available | - |

| Solubility | Data Not Available | Expected to be soluble in organic solvents like DCM, MeOH, DMSO. |

| pKa | Data Not Available | Predicted to be basic due to the primary amine. |

The molecule exists as a racemate, a 1:1 mixture of (R)- and (S)-enantiomers. The corresponding enantiomerically pure hydrochloride salts, (S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS 2055848-78-5) and (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS 2102410-13-7), are also cataloged by chemical suppliers.[6]

Proposed Synthesis and Mechanistic Rationale

Step 1 & 2: Synthesis of the Ketone Intermediate (7-Chloro-2,3-dihydro-1-benzofuran-3-one)

The synthesis of the key ketone intermediate is foundational. While multiple routes to dihydrobenzofuran cores exist,[7][8] an intramolecular Friedel-Crafts type cyclization is a robust and predictable method.

Protocol:

-

Williamson Ether Synthesis: React commercially available 2-chloro-6-methoxyphenol with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a mild base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or acetonitrile. The reaction proceeds via an Sₙ2 mechanism where the phenoxide, formed in situ, displaces the bromide to form ethyl 2-((2-chloro-6-methoxyphenyl)oxy)acetate.

-

Demethylation & Cyclization: The resulting ether is then treated with a strong Lewis acid that also serves as a demethylating agent, such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃). This step first cleaves the methyl ether to reveal the free phenol. At elevated temperatures, the same Lewis acid then catalyzes an intramolecular Friedel-Crafts acylation. The hydroxyl group directs the electrophilic attack to the ortho position, leading to ring closure and formation of 7-chloro-2,3-dihydro-1-benzofuran-3-one.

Causality: The choice of a Friedel-Crafts approach is deliberate; it builds the heterocyclic ring with the carbonyl group already in the desired position for the subsequent amination. The methoxy group serves as a protecting group for the phenol, preventing unwanted side reactions during the initial alkylation and is readily cleaved under the cyclization conditions.

Step 3: Reductive Amination

Reductive amination is a highly efficient and widely used method for converting ketones and aldehydes into amines.[9][10] This one-pot reaction combines the formation of an imine intermediate with its immediate reduction.

Protocol:

-

Reaction Setup: Dissolve 7-chloro-2,3-dihydro-1-benzofuran-3-one in a suitable protic solvent, such as methanol or ethanol.

-

Amine Source: Add an excess of an ammonia source, typically ammonium acetate (NH₄OAc). Ammonium acetate provides a buffered source of ammonia in equilibrium, driving the formation of the imine intermediate.

-

Reduction: Add a mild reducing agent capable of reducing the iminium ion intermediate faster than the starting ketone. Sodium cyanoborohydride (NaBH₃CN) is the classic choice for this transformation due to its selectivity.[10] Sodium triacetoxyborohydride [NaBH(OAc)₃] is a common, less toxic alternative.[11]

-

Workup: The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched, typically with water, and the pH is adjusted to be basic to ensure the final product is in its free-base form. The product is then extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by column chromatography.

Trustworthiness and Self-Validation: This protocol is inherently self-validating. The success of the reaction can be easily monitored. The disappearance of the ketone starting material and the appearance of a more polar, amine-containing product spot can be visualized by TLC. The final product's identity and purity would be confirmed by the analytical methods described in the following section.

Structural Elucidation and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a full experimental dataset for CAS 939757-40-1 is not published, data for the closely related (3R)-enantiomer hydrochloride salt (CAS 2102410-13-7) allows for a reliable prediction of the expected spectra.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be the most informative for routine characterization. The spectrum of the racemic free base in CDCl₃ would show characteristic signals for the aromatic and dihydrofuran protons.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted δ (ppm) | Multiplicity | Coupling | Rationale |

| Aromatic (3H) | 6.8 - 7.2 | m | - | Three protons on the chlorinated benzene ring. |

| -CH(NH₂)- (1H) | ~4.5 - 4.8 | t | J ≈ 8-9 Hz | Methine proton at the chiral center (C3), coupled to the two C2 protons. |

| -OCH₂- (2H) | ~4.2 - 4.6 | m | - | Diastereotopic methylene protons at C2, showing complex coupling to the C3 proton. |

| -NH₂ (2H) | 1.5 - 2.5 | br s | - | Broad singlet for the primary amine protons; chemical shift is concentration-dependent. |

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display 8 distinct signals, corresponding to the 8 carbon atoms in the asymmetric molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) | Rationale |

| C=C (Aromatic) | 110 - 160 | Six signals for the aromatic carbons, including the two bridgehead carbons. |

| -OCH₂- | ~75 - 80 | Methylene carbon adjacent to the oxygen atom. |

| -CH(NH₂)- | ~55 - 60 | Methine carbon bearing the amino group. |

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 170. The characteristic isotopic pattern for a single chlorine atom (an M+2 peak approximately one-third the intensity of the M peak) would be a key diagnostic feature.

Safety, Handling, and Storage

As a research chemical with limited toxicological data, this compound should be handled with appropriate care in a laboratory setting.

-

Precautions for Safe Handling: Avoid contact with skin and eyes. Do not inhale vapor or mist. Use in a well-ventilated area, preferably a chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a face shield, and chemical-resistant gloves. A lab coat is mandatory.[7]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, consult a physician.[7]

-

-

Storage Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. The compound may be moisture-sensitive.[7]

Potential Applications in Drug Development

The 2,3-dihydro-1-benzofuran scaffold is a cornerstone in the design of potent and selective therapeutic agents. The 3-amino functional group on this particular molecule serves as a versatile handle for library synthesis, allowing researchers to explore structure-activity relationships (SAR) by appending various substituents.

-

Bioisostere and Scaffold Hopping: This molecule can be used as a bioisostere for other important pharmacophores, such as indoline or tetrahydroquinoline rings, to modulate physicochemical properties like solubility, lipophilicity, and metabolic stability.

-

Target-Oriented Synthesis: Derivatives of the 2,3-dihydrobenzofuran core have been investigated as potent agonists for cannabinoid receptor 2 (CB2), which is a target for neuropathic pain. Other derivatives have been explored as inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, a target for inflammation and cancer.[1] The 7-chloro substitution and 3-amino group of the title compound provide unique electronic and steric properties that could be exploited in the design of novel inhibitors or agonists for these and other biological targets.

References

- Material Safety Data Sheet. (n.d.).

-

(S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride. AbacipharmTech. Retrieved February 15, 2026, from [Link]

- One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular C-H functionalization/cyclization. (2015). RSC Advances.

-

Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. (2017). ACS Combinatorial Science. Retrieved February 15, 2026, from [Link]

- Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. (2016). Google Patents CN105294620A.

- Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. (2004). Arkivoc.

-

Reductive amination. Wikipedia. Retrieved February 15, 2026, from [Link]

- Preparation method of 2, 3-dihydrobenzofuran compound. (2013). Google Patents CN102942542A.

-

2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (2012). International Journal of Pharmaceutical Sciences and Research.

-

Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

(S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride. Crysdot LLC. Retrieved February 15, 2026, from [Link]

-

The method of the construction of 3-amino-2,3-dihydrobenzofurans. ResearchGate. Retrieved February 15, 2026, from [Link]

-

(S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride - Product. Crysdot LLC. Retrieved February 15, 2026, from [Link]

- 7-CHLORO-2,3-DIHYDROBENZOFURAN-3-AMINE HCL. CymitQuimica. Retrieved February 15, 2026, from a relevant chemical supplier website.

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research. Retrieved February 15, 2026, from [Link]

-

2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists. (2017). ACS Medicinal Chemistry Letters. Retrieved February 15, 2026, from [Link]

-

2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. (2016). Bioorganic & Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. Retrieved February 15, 2026, from [Link]

-

Benzofuran – Knowledge and References. Taylor & Francis. Retrieved February 15, 2026, from [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Data. Retrieved February 15, 2026, from [Link]

Sources

- 1. BJOC - Search Results [beilstein-journals.org]

- 2. uvadoc.uva.es [uvadoc.uva.es]

- 3. americanelements.com [americanelements.com]

- 4. mdpi.com [mdpi.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. (S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. (3R)-7-CHLORO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE HYDROCHLORIDE(2102410-13-7) 1H NMR spectrum [chemicalbook.com]

- 8. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 9. US4163794A - 2,3-Dihydro-6,7-disubstituted-5-furoyl benzofuran-2-carboxylic acids - Google Patents [patents.google.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Composition of fused tricyclic gamma-amino acid derivative and preparation therefor - Patent EP-3822252-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Chloro-2,3-dihydro-1-benzofuran-3-amine: Structure, Properties, and Applications

Introduction: A Privileged Scaffold in Modern Drug Discovery

The benzofuran ring system, a bicyclic structure composed of a fused benzene and furan ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Compounds incorporating this motif are prevalent in natural products and synthetic pharmaceuticals, exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiarrhythmic properties.[2][3][4] Within this important class of heterocycles, 7-Chloro-2,3-dihydro-1-benzofuran-3-amine emerges as a key chiral building block. Its specific substitution pattern—a chlorine atom on the aromatic ring and an amine group on the chiral center of the dihydrofuran moiety—makes it a highly valuable intermediate for the synthesis of complex, targeted therapeutic agents.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, plausible synthetic strategies, analytical characterization, and significant applications, with a particular focus on its role in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is critical for its effective application in research and development.

Chemical Structure and Stereochemistry

This compound (CAS Number: 939757-40-1) possesses a rigid dihydrobenzofuran core.[5][6] The structure's key features include:

-

A benzofuran nucleus where the furan ring is saturated between positions 2 and 3.

-

A chloro group at the C7 position of the benzene ring, which can significantly modulate the electronic properties and metabolic stability of derivative compounds.

-

An amine group at the C3 position. This group serves as a crucial handle for further chemical modification and is a key pharmacophoric element for interacting with biological targets.

Crucially, the C3 carbon is a chiral center , meaning the molecule exists as a pair of enantiomers: (R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine and (S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine. As biological systems are inherently chiral, the specific stereochemistry of a drug candidate is often deterministic for its efficacy and safety. Consequently, this compound is frequently utilized in its enantiomerically pure forms, typically as a hydrochloride salt to enhance stability and aqueous solubility.[7][8]

Caption: Chemical structure of this compound.

Physicochemical Data

The quantitative properties of this compound are summarized below. It is most commonly supplied as a hydrochloride salt to improve its handling characteristics.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |

| CAS Number | 939757-40-1 | 2102410-13-7 ((R)-enantiomer) | [5][7] |

| 2055848-78-5 ((S)-enantiomer) | [8] | ||

| Molecular Formula | C₈H₈ClNO | C₈H₉Cl₂NO | |

| Molecular Weight | 169.61 g/mol | 206.07 g/mol | [5][7] |

| Appearance | Inferred to be an oil or low-melting solid | Typically a white to off-white solid | |

| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol) | Soluble in water, DMSO, Methanol | |

| Storage | Store under inert gas | Sealed in dry, 2-8°C, protected from light | [9] |

Synthesis and Analytical Characterization

The synthesis and confirmation of structure are foundational steps in utilizing any chemical building block.

Plausible Synthetic Pathway

While specific, proprietary syntheses may vary, a general and logical approach to producing this compound can be conceptualized from established methods for dihydrobenzofuran synthesis.[10][11][12] A common strategy involves the intramolecular cyclization of a suitably substituted phenolic precursor.

The Rationale Behind the Workflow:

-

Starting Material Selection: The synthesis would logically begin with a 2,6-disubstituted phenol. One position (C2) would bear a group that can be transformed into the C2-C3 fragment of the dihydrofuran ring, while the other (C6) would be the chloro group.

-

Formation of the Dihydrofuran Ring: The key step is the intramolecular cyclization. This can be achieved through various methods, such as a Williamson ether synthesis-type reaction or transition-metal-catalyzed processes like an intramolecular Heck coupling.[13] The choice of method depends on the nature of the substituents and desired yield and stereocontrol.

-

Introduction of the Amine: The amine group at C3 can be installed either before or after cyclization. A common approach involves creating a ketone at the C3 position, which is then converted to the amine via reductive amination. This method offers a direct route to the desired functionality. For stereospecific synthesis, an asymmetric reduction or resolution step would be required.

Caption: Generalized workflow for the synthesis of the target compound.

Analytical Characterization

To confirm the identity, purity, and structure of the synthesized compound, a suite of standard analytical techniques would be employed. The expected spectral data are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Region (6.8-7.5 ppm): Signals corresponding to the three protons on the substituted benzene ring, exhibiting characteristic splitting patterns.Dihydrofuran Ring (3.0-5.0 ppm): Complex multiplets for the protons at C2 and C3. The proton at C3 (adjacent to the amine) would appear as a distinct multiplet.Amine Protons (1.5-3.0 ppm): A broad singlet for the -NH₂ protons, which may exchange with D₂O. |

| ¹³C NMR | Aromatic Carbons: 6 signals in the aromatic region (~110-160 ppm).Aliphatic Carbons: Signals for C2 and C3 in the upfield region, with the C-O and C-N bonds influencing their chemical shifts. |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+): An ion peak at m/z 169 (for the free base), along with a characteristic M+2 peak at m/z 171 with ~1/3 the intensity, confirming the presence of one chlorine atom. |

| Infrared (IR) Spectroscopy | N-H Stretch: A medium to strong doublet around 3300-3400 cm⁻¹ characteristic of a primary amine.C-O Stretch: A strong peak around 1200-1250 cm⁻¹ for the aryl-alkyl ether bond.Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. |

Spectroscopic data for related enantiopure hydrochloride salts have been reported, confirming the utility of these methods for structural verification.[14]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a scaffold for creating novel, high-value pharmaceutical agents.

Case Study: Development of Cannabinoid Receptor 2 (CB2) Agonists

A compelling application of the 2,3-dihydro-1-benzofuran scaffold is in the development of selective agonists for the Cannabinoid Receptor 2 (CB2).[15] The CB2 receptor is a critical component of the endogenous cannabinoid system and is primarily expressed in immune cells. Its activation is associated with immunomodulatory and anti-inflammatory effects, making it a prime therapeutic target for conditions involving neuroinflammation, such as neuropathic pain.[15]

Mechanism and Rationale: Researchers have designed and synthesized series of 2,3-dihydro-1-benzofuran derivatives that act as potent and selective CB2 agonists.[15] In these designs, the dihydrobenzofuran core serves as a rigid scaffold to correctly orient the pharmacophoric groups for optimal binding to the CB2 receptor. The amine group at the C3 position often acts as a key interaction point or a site for attaching side chains that modulate potency and selectivity. Studies have shown that the (S)-enantiomer of these derivatives is often the more active form, highlighting the importance of stereochemistry in drug design.[15] The ultimate therapeutic goal is to suppress the activation of microglial cells and reduce neuroinflammation, thereby alleviating pain without the psychotropic side effects associated with activating the CB1 receptor.

Caption: Logical pathway from CB2 receptor binding to therapeutic effect.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is paramount to ensure the well-being of researchers. The following guidelines are synthesized from safety data sheets of structurally related compounds.

Hazard Identification

-

Acute Effects: May cause skin, eye, and respiratory tract irritation.[16] Harmful if swallowed.

-

Chronic Effects: Prolonged or repeated exposure may cause damage to organs.

-

Physical Hazards: The compound and its vapors may be flammable. Keep away from heat, sparks, and open flames.[17]

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[16] Do not breathe dust or vapors. Take precautionary measures against static discharge.[17] Wash hands thoroughly after handling.

-

Spill Response: In case of a spill, remove all ignition sources. Absorb the spill with an inert, non-combustible material and place it in a suitable, sealed container for disposal.[9]

Storage Conditions

To maintain the integrity of the compound, store it in a tightly closed container in a dry, cool, and well-ventilated place.[9][17] For long-term stability, refrigeration at 2-8°C is recommended. Protect from exposure to light and air/moisture.[9]

Conclusion

This compound stands out as a sophisticated and valuable chiral intermediate in the field of medicinal chemistry. Its well-defined structure, featuring a rigid scaffold and strategically placed functional groups, provides an excellent foundation for the design of targeted therapeutics. The demonstrated application of its derivatives as selective CB2 receptor agonists for neuropathic pain underscores its potential for addressing complex diseases. For researchers and drug development professionals, a comprehensive understanding of this compound's properties, synthesis, and handling is the first step toward unlocking its full potential in the creation of next-generation pharmaceuticals.

References

- Merck. (n.d.). This compound.

- Merck. (n.d.). (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride.

-

AbacipharmTech. (n.d.). (S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride. Retrieved February 15, 2026, from [Link]

-

Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - 2,3-Benzofuran. Retrieved February 15, 2026, from [Link]

-

Carl ROTH. (n.d.). SAFETY DATA SHEET. Retrieved February 15, 2026, from [Link]

-

Chen, W., et al. (2015). One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular. Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

-

Shutalev, A. D., et al. (2023). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. MDPI. Retrieved February 15, 2026, from [Link]

-

PubChemLite. (n.d.). 6,7-dichloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride. Retrieved February 15, 2026, from [Link]

-

Kumar, D., & Kumar, N. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research. Retrieved February 15, 2026, from [Link]

-

Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Retrieved February 15, 2026, from [Link]

- Google Patents. (2006). Asymmetric synthesis of dihydrobenzofuran derivatives.

-

Organic Syntheses. (n.d.). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved February 15, 2026, from [Link]

-

Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. Retrieved February 15, 2026, from [Link]

-

Semwal, P., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved February 15, 2026, from [Link]

-

SpectraBase. (n.d.). 7-Chloranyl-3a,8b-dihydrofuro[2,3-b][5]benzofuran. Retrieved February 15, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). Retrieved February 15, 2026, from [Link]

-

Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Retrieved February 15, 2026, from [Link]

-

NIST. (n.d.). Benzofuran, 2,3-dihydro-. Retrieved February 15, 2026, from [Link]

-

Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Retrieved February 15, 2026, from [Link]

-

TCI America. (2005). SAFETY DATA SHEET - 2,3-Benzofuran. Retrieved February 15, 2026, from [Link]

-

D’Amico, M., et al. (2019). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists. ACS Omega. Retrieved February 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. This compound - [sigmaaldrich.cn]

- 6. This compound | 939757-40-1 [sigmaaldrich.cn]

- 7. (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride - [sigmaaldrich.cn]

- 8. (S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 11. US20060089405A1 - Asymmetric synthesis of dihydrobenzofuran derivatives - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. (3R)-7-CHLORO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE HYDROCHLORIDE(2102410-13-7) 1H NMR [m.chemicalbook.com]

- 15. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. enamine.enamine.net [enamine.enamine.net]

- 17. carlroth.com [carlroth.com]

Technical Guide: Sourcing and Profile of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine Hydrochloride

This technical guide provides a comprehensive analysis of the sourcing, pricing, and synthesis of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride , a specialized chiral building block used in high-value medicinal chemistry campaigns.

Executive Summary

This compound hydrochloride is a high-fidelity scaffold used primarily in the discovery of G-protein-coupled receptor (GPCR) modulators and kinase inhibitors. Unlike commodity chemicals, this intermediate is characterized by low availability and high unit cost (approx. $475 USD/g for enantiopure forms).

For drug development professionals, the procurement strategy hinges on stereochemistry. The (S)- and (R)-enantiomers are distinct catalog items with separate pricing structures. Due to the high cost of commercial acquisition, laboratories requiring >10g quantities should evaluate the "Make vs. Buy" decision using the synthesis protocols detailed in Section 5.

Chemical Identity & Technical Specifications

This compound serves as a rigidified pharmacophore, often acting as a bioisostere for other bicyclic amines in fragment-based drug discovery (FBDD).

| Feature | Specification |

| Chemical Name | This compound hydrochloride |

| Common Synonyms | 3-Amino-7-chloro-2,3-dihydrobenzofuran HCl |

| CAS Number (Racemic) | 939757-40-1 (Free base ref) |

| CAS Number (S-Isomer) | 2055848-78-5 (Primary Commercial Form) |

| CAS Number (R-Isomer) | 2102410-13-7 |

| Molecular Formula | C₈H₈ClNO[1][2][3][4][5][6] · HCl |

| Molecular Weight | 206.07 g/mol (Salt) / 169.61 g/mol (Free Base) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in Water |

| Storage | Hygroscopic; Store at 2-8°C under inert atmosphere (Ar/N₂) |

Critical Note on Stereochemistry: Most biological applications require a specific enantiomer. Ensure your purchase order specifies the (S)- or (R)- isomer explicitly, as the racemic mixture is often supplied by default if not specified.

Market Analysis: Suppliers & Pricing

The market for this intermediate is "Tier 2" (Specialty Building Blocks)—it is not a bulk commodity. Prices are volatile and volume-dependent.

Commercial Pricing Landscape (2024-2025 Estimates)

| Supplier Category | Typical Pack Size | Price Range (USD) | Lead Time |

| Catalog Suppliers (e.g., Crysdot, Sigma) | 100 mg | $80 - $150 | 1-2 Weeks |

| Catalog Suppliers | 1 g | $450 - $550 | 1-2 Weeks |

| Bulk/CRO (e.g., Enamine, WuXi) | 10 g+ | Inquire ( | 4-6 Weeks |

| Custom Synthesis | 100 g+ | ~$150/g | 8-12 Weeks |

Verified Supplier List

-

Crysdot LLC: Lists the (S)-enantiomer (CAS 2055848-78-5) specifically. High reliability for chiral purity.

-

Enamine: A primary source for benzofuran building blocks. Likely holds the largest stock of analogs.

-

Merck (Sigma-Aldrich): Often re-lists from smaller CROs; highest price point but easiest procurement logistics.

-

Combi-Blocks: Frequently offers competitive pricing on racemic mixtures.

Technical Procurement Strategy

When sourcing this material, the "lowest price" is often a trap. Impurities in the benzofuran ring closure can lead to regioisomers (e.g., 5-chloro vs. 7-chloro) that are difficult to separate.

Decision Logic: Sourcing vs. Synthesis

The following decision tree assists in determining the optimal acquisition path based on project phase and quantity.

Figure 1: Procurement decision matrix for this compound HCl.

Synthesis Protocol (The "Make" Option)

If commercial costs are prohibitive, the synthesis of the racemic hydrochloride salt is achievable in 3 linear steps. This route avoids expensive transition metal catalysts.

Retrosynthetic Pathway

The most robust route begins with 3-chloro-2-hydroxybenzaldehyde , constructing the furan ring via an alpha-halo ketone intermediate, followed by reductive amination.

Figure 2: Linear synthesis pathway from commercially available salicylaldehyde derivative.

Detailed Methodology

Step 1: Cyclization to 7-Chlorobenzofuran-3-one

-

Dissolve 3-chloro-2-hydroxybenzaldehyde (1 eq) in DMF.

-

Add Potassium Carbonate (2.5 eq) and Ethyl Chloroacetate (1.2 eq).

-

Heat to 80°C for 4 hours.

-

Acidify workup to yield the intermediate. Note: This step forms the furan ring.

Step 2 & 3: Reductive Amination

-

Suspend the ketone (Int1) in Methanol.

-

Add Ammonium Acetate (10 eq) and Sodium Cyanoborohydride (1.5 eq).

-

Stir at Room Temperature for 24h.

-

Quench with HCl to generate the hydrochloride salt directly.

-

Purification: Recrystallize from Ethanol/Ether to remove boron salts.

Quality Control & Validation (Self-Validating Protocols)

Upon receipt of the material (purchased or synthesized), validation is mandatory. The hydrochloride salt often traps solvent; verify stoichiometry.

Proton NMR (¹H-NMR) in DMSO-d₆

-

Diagnostic Signal: Look for the C2-protons (dihydrofuran ring) as a multiplet around 4.5 - 4.8 ppm .

-

Amine Signal: The NH₃⁺ protons should appear as a broad singlet at 8.3 - 8.6 ppm (exchangeable with D₂O).

-

Regioisomer Check: The aromatic region (3 protons) should show a specific splitting pattern (doublet, triplet, doublet) characteristic of 1,2,3-substituted benzene.

HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 mins.

-

Detection: UV at 220 nm and 254 nm.

-

Acceptance Criteria: >95% Area Under Curve (AUC).

Handling and Stability

-

Hygroscopicity: The HCl salt is hygroscopic. Weighing should be performed quickly or in a glovebox.

-

Stability: Stable for >2 years at -20°C.

-

Safety: Irritant. Wear standard PPE. Avoid inhalation of dust.

References

-

Crysdot LLC. (2024). Product Catalog: (S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (Structural Analog Data). Retrieved from

-

Organic Chemistry Portal. (2023). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from

-

Sigma-Aldrich (Merck). (2024). Product Search: Benzofuran amines. Retrieved from

Sources

- 1. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | C9H8ClNO3 | CID 10632401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 7-Chloro-2-(methylimino)-5-phenyl-2,3-dihydro-4H-1,4-benzodiazepin-4-ol | C16H14ClN3O | CID 2712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4163794A - 2,3-Dihydro-6,7-disubstituted-5-furoyl benzofuran-2-carboxylic acids - Google Patents [patents.google.com]

- 5. Substituted benzofuran - Wikipedia [en.wikipedia.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Application Note: Chiral Resolution of (S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine

[1]

Executive Summary

(S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine (CAS: 2055848-78-5) is a high-value chiral building block, serving as a critical pharmacophore in the synthesis of 5-HT4 receptor agonists (e.g., Prucalopride analogs) and novel CNS therapeutics.[1] The 7-chloro substitution pattern, combined with the 3-amino stereocenter, presents unique challenges in resolution due to the electronic effects of the halogen on the benzylic amine.

This guide details three validated methodologies for isolating the (S)-enantiomer from the racemic mixture. Unlike generic protocols, this document focuses on causality and control , providing a decision matrix to select the optimal method based on scale, purity requirements, and available equipment.[1]

Physicochemical Profile & Strategic Analysis

Before initiating resolution, the chemist must understand the substrate's behavior.[1]

| Property | Value / Characteristic | Implication for Resolution |

| Structure | Benzylic primary amine | Susceptible to racemization under harsh oxidative conditions; stable in mild acid/base.[1] |

| Basicity (pKa) | ~8.5 - 9.5 (Estimated) | Ideal for diastereomeric salt formation with strong chiral acids (Tartaric, Mandelic).[1] |

| Solubility | Moderate in alcohols; Low in non-polar | Alcohols (MeOH, EtOH) are preferred solvents for crystallization.[1] |

| Chiral Center | C3 (Benzylic) | Kinetic resolution via Lipases is highly favored due to steric discrimination at the C3 position.[1] |

Strategic Decision Matrix

The choice of method depends on the project phase. Use the following logic flow to determine your approach:

Figure 1: Strategic Decision Matrix for selecting the resolution method based on scale and purity requirements.

Method A: Enzymatic Kinetic Resolution (Biocatalytic)

Best for: Medium scale (1g – 50g), high enantiomeric excess (ee), and "green" chemistry requirements.[1]

Mechanism

Candida antarctica Lipase B (CAL-B) displays excellent stereoselectivity for primary amines.[1] In an organic solvent with an acyl donor (e.g., Ethyl Acetate), CAL-B typically acylates the (R)-enantiomer , leaving the desired (S)-amine unreacted.[1] This "subtractive" resolution is highly effective for this substrate.[1]

Protocol

-

Preparation: Dissolve Racemic 7-Chloro-2,3-dihydro-1-benzofuran-3-amine (10 mmol) in MTBE (Methyl tert-butyl ether) or Toluene (50 mL).

-

Acyl Donor: Add Ethyl Acetate (5 equivalents) or Isopropyl Acetate (3 equivalents) .[1]

-

Note: Isopropyl acetate is often slower but more selective.[1]

-

-

Enzyme Addition: Add Novozym 435 (immobilized CAL-B) (20% w/w relative to substrate).

-

Incubation: Stir gently at 30–40°C . Monitor reaction progress via HPLC (Chiralpak OD-H) or GC.

-

Work-up (Separation of S-Amine and R-Amide):

-

Filter off the enzyme beads (can be recycled).[1]

-

Acid Extraction: Add 1M HCl (aq) to the filtrate.[1] The desired (S)-amine will protonate and move to the aqueous phase.[1] The (R)-amide remains in the organic layer.[1]

-

Separate layers.[1] Wash the aqueous layer with MTBE to remove traces of amide.

-

Basification: Adjust the aqueous phase to pH >10 using 4M NaOH .

-

Extraction: Extract the free (S)-amine into Dichloromethane (DCM) or Ethyl Acetate .[1]

-

Drying: Dry over Na₂SO₄ and concentrate in vacuo.

-

Expected Result: (S)-Amine with >98% ee and ~40-45% yield (theoretical max 50%).

Method B: Diastereomeric Salt Crystallization (Classical)

Best for: Large scale (>50g), low cost, and robust manufacturing.[1]

Resolving Agent Screening

For benzylic amines, the following acids are the "First Tier" candidates. Screening should be performed in Ethanol (95%) and Methanol .[1]

| Resolving Agent | Expected Salt Behavior | Notes |

| (S)-(+)-Mandelic Acid | Forms stable salts with benzylic amines.[1] | often gives sharp melting points; good discrimination.[1] |

| Dibenzoyl-L-tartaric acid (L-DBTA) | Bulky anion enhances lattice differentiation.[1] | Excellent for amines with aromatic rings (pi-pi stacking).[1] |

| L-Tartaric Acid | Low cost, high availability.[1] | Sometimes forms solvates; harder to dry.[1] |

| N-Acetyl-L-leucine | High selectivity for specific structural motifs.[1] | Try if tartaric/mandelic derivatives fail. |

Optimized Protocol (L-DBTA Route)

Note: This protocol assumes L-DBTA is the optimal hit, common for this class.

-

Salt Formation:

-

Dissolve Racemic Amine (10 g, 59 mmol) in Ethanol (60 mL) at 60°C.

-

In a separate flask, dissolve Dibenzoyl-L-tartaric acid (anhydrous) (0.5 to 1.0 eq) in Ethanol (40 mL) at 60°C.

-

Expert Tip: Using 0.5 eq (the "Pope-Peachey" method) often yields higher ee in the first pass by forcing the formation of the most stable diastereomer only.[1]

-

-

Crystallization:

-

Filtration & Recrystallization:

-

Free-Basing (Liberation):

Method C: Preparative Chiral Chromatography

Best for: Analytical standards, rapid small-scale isolation (<100 mg).[1]

HPLC Conditions

-

Column: Chiralpak OD-H or AD-H (Amylose/Cellulose derivatives).[1]

-

Mobile Phase: n-Heptane / Ethanol / Diethylamine (DEA)[1]

-

Ratio: 90 : 10 : 0.1 (Start here).[1]

-

DEA: Essential to suppress tailing of the basic amine.

-

-

Flow Rate: 1.0 mL/min (Analytical) / 15–20 mL/min (Prep).[1]

-

Detection: UV @ 254 nm (Benzofuran absorption) or 280 nm.[1]

Workflow

-

Solubility Check: Dissolve sample in Mobile Phase (without DEA first).

-

Loading: Inject 50–100 mg per run on a 20mm ID semi-prep column.

-

Collection: Collect fractions based on UV threshold.

-

Post-Processing: Evaporate solvent immediately. Caution: DEA is volatile but traces may remain; co-evaporate with DCM if necessary.[1]

Quality Control & Validation

Enantiomeric Excess (ee) Calculation:

Absolute Configuration Assignment: To confirm the (S)-configuration definitively:

-

X-Ray Crystallography: Grow a single crystal of the diastereomeric salt (e.g., with (S)-Mandelic acid). The known chirality of the acid acts as an internal reference.

-

Optical Rotation: Compare

with literature values for analogous 2,3-dihydrobenzofuran-3-amines. (S)-isomers in this family typically exhibit negative rotation in Methanol, but this must be experimentally verified as substituents (7-Cl) can invert the sign.[1]

References

-

General Resolution of Amines

-

Biocatalytic Methods

-

Ghanem, A., & Aboul-Enein, H. Y. (2005).[1] Lipase-mediated chiral resolution of racemates in organic solvents.[1][5] Tetrahedron: Asymmetry, 16(8), 1367-1391.[1] Link[1]

-

Application to Benzofurans: Paizs, C., et al. (2011).[1] Resolution of 2,3-dihydro-benzofuran-3-ols. Journal of Chemical Sciences, 123, 459–466.[1][4] Link (Demonstrates enzymatic feasibility on the dihydrobenzofuran core).

-

-

Chiral HPLC/CE Separation

-

Compound Specifics

Disclaimer: This protocol is for research purposes only. All chemicals should be handled by qualified personnel using appropriate safety equipment (PPE).[1]

Sources

- 1. Substituted benzofuran - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. 7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran | SCBT - Santa Cruz Biotechnology [scbt.com]

Application Notes and Protocols for the Enantioselective Synthesis of Benzofuran-3-amines

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Benzofuran-3-amines

The benzofuran scaffold is a privileged heterocyclic motif found in a multitude of natural products and pharmacologically active compounds. The introduction of a chiral amine at the C3-position creates a stereogenic center of significant interest in medicinal chemistry. Enantiomerically pure benzofuran-3-amines are key building blocks for the synthesis of complex molecules with potential therapeutic applications, including but not limited to, treatments for neurological disorders, inflammation, and infectious diseases. The precise three-dimensional arrangement of the amine group is often critical for target binding and biological activity, making enantioselective synthesis an essential tool in drug discovery and development.

This guide provides detailed protocols and technical insights into two distinct and effective methods for the enantioselective synthesis of benzofuran-3-amines and their dihydro-analogs, focusing on modern catalytic strategies that offer high levels of stereocontrol and substrate versatility.

Method 1: Organocatalytic Asymmetric α-Amination of 3-Substituted Benzofuran-2(3H)-ones

This approach establishes the chiral C3-amino stereocenter directly on a pre-formed benzofuranone scaffold using a chiral N-Heterocyclic Carbene (NHC) catalyst. The reaction proceeds via a non-covalent activation strategy, where the NHC facilitates the formation of a chiral ion pair, guiding the facial attack of an electrophilic amine source. This method is notable for its operational simplicity and broad substrate scope.[1][2]

Causality and Mechanistic Insights

The success of this enantioselective transformation hinges on the non-covalent interaction between the NHC catalyst and the 3-substituted benzofuran-2(3H)-one substrate. The NHC promotes the deprotonation of the benzofuranone at the C3 position, leading to the formation of a chiral ion pair consisting of the benzofuranone enolate and the azolium salt of the NHC. This transient chiral environment dictates the stereochemical outcome of the subsequent amination. The enolate then attacks an electrophilic aminating reagent, such as di-tert-butyl azodicarboxylate (DBAD), with high facial selectivity to yield the enantioenriched product with a newly formed quaternary stereocenter at the C3 position.[1][2] DFT studies have suggested that π-π stacking interactions in the diastereomeric transition states play a crucial role in the stereochemical discrimination.[1]

Workflow for NHC-Catalyzed Asymmetric Amination

Caption: General workflow for the NHC-catalyzed enantioselective amination.

Detailed Experimental Protocol

Materials:

-

3-Substituted benzofuran-2(3H)-one (1.0 equiv)

-

Chiral NHC precatalyst (e.g., a triazolium salt) (10 mol%)

-

Base (e.g., DBU or K₂CO₃) (1.2 equiv)

-

Electrophilic aminating agent (e.g., Di-tert-butyl azodicarboxylate, DBAD) (1.2 equiv)

-

Anhydrous solvent (e.g., Toluene or CH₂Cl₂)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 3-substituted benzofuran-2(3H)-one (0.2 mmol, 1.0 equiv), the chiral NHC precatalyst (0.02 mmol, 10 mol%), and the base (0.24 mmol, 1.2 equiv).

-

Add anhydrous solvent (2.0 mL) and stir the mixture at room temperature for 10-15 minutes.

-

Add the electrophilic aminating agent (0.24 mmol, 1.2 equiv) to the reaction mixture.

-

Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Hexane/Ethyl Acetate).

-

Characterize the purified product by NMR spectroscopy and determine the enantiomeric excess (e.e.) by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

Data Presentation: Substrate Scope and Performance

| Entry | Benzofuranone Substituent (R) | Yield (%) | e.e. (%) |

| 1 | Phenyl | 92 | 95 |

| 2 | 4-Chlorophenyl | 88 | 93 |

| 3 | 4-Methoxyphenyl | 95 | 96 |

| 4 | 2-Naphthyl | 85 | 91 |

| 5 | Benzyl | 78 | 88 |

| 6 | Allyl | 75 | 85 |

Data are representative and compiled from literature reports.[1][2] Actual results may vary depending on specific reaction conditions and catalyst selection.

Method 2: Microwave-Assisted Asymmetric Synthesis of 3-Amino-2,3-dihydrobenzofurans

This multi-step sequence provides access to chiral 3-amino-2,3-dihydrobenzofurans, which are valuable flavonoid analogues. The key stereochemistry-defining step is a Sharpless asymmetric epoxidation of a chalcone-derived allylic alcohol. The final steps involve a microwave-assisted, acid-catalyzed epoxide opening with an amine, followed by an intramolecular nucleophilic aromatic substitution to form the dihydrobenzofuran ring.[3]

Causality and Mechanistic Insights

This synthetic route is a testament to the power of building complexity in a stepwise, controlled manner.

-

Chalcone Formation: An aldol condensation forms the α,β-unsaturated ketone backbone.

-

Asymmetric Reduction: A Corey-Bakshi-Shibata (CBS) reduction of the chalcone can be employed to stereoselectively produce an allylic alcohol.

-

Sharpless Epoxidation: This is the crucial enantioselective step. The chiral titanium-tartrate complex directs the epoxidation of the allylic alcohol to occur on a specific face of the double bond, thereby setting the absolute stereochemistry of two adjacent carbon atoms.

-

Ring Formation: The final one-pot, microwave-assisted sequence is highly efficient. An acid catalyst activates the epoxide for a regioselective nucleophilic attack by an amine at the C3 position. The subsequent intramolecular SₙAr reaction, where the hydroxyl group displaces a suitable leaving group (often a fluorine atom on the aromatic ring), rapidly constructs the 2,3-dihydrobenzofuran ring system.[3] The use of microwave irradiation significantly accelerates the reaction rates for these final steps.

Synthetic Pathway Overview

Caption: Multi-step synthesis of chiral 3-amino-2,3-dihydrobenzofurans.

Detailed Experimental Protocol (Final Ring-Forming Step)

Materials:

-

Chiral epoxyalcohol (1.0 equiv)

-

Amine (e.g., aniline, morpholine) (2.0-3.0 equiv)

-

Acid catalyst (e.g., p-toluenesulfonic acid, PTSA) (catalytic amount)

-

Solvent (e.g., Dioxane or Acetonitrile)

-

Microwave synthesis vial

Procedure:

-

In a microwave synthesis vial, dissolve the chiral epoxyalcohol (0.1 mmol, 1.0 equiv) in the chosen solvent (2.0 mL).

-

Add the desired amine (0.2-0.3 mmol, 2.0-3.0 equiv) to the solution.

-

Add a catalytic amount of the acid catalyst (e.g., PTSA, ~5 mol%).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 15-30 minutes).

-

After cooling, transfer the reaction mixture to a round-bottom flask.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to isolate the desired 3-amino-2,3-dihydrobenzofuran product.

-

Characterize the product by NMR and mass spectrometry, and confirm its enantiomeric purity via chiral HPLC.

Data Presentation: Representative Examples

| Entry | Amine Nucleophile | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Aniline | 75 | >20:1 |

| 2 | 4-Fluoroaniline | 72 | >20:1 |

| 3 | Morpholine | 81 | >20:1 |

| 4 | Benzylamine | 68 | >20:1 |

Data are representative and compiled from literature reports.[3] Yields and diastereomeric ratios are for the final ring-closing step.

Conclusion and Future Perspectives

The enantioselective synthesis of benzofuran-3-amines is a dynamic area of research with significant implications for drug discovery. The organocatalytic amination of benzofuranones offers a direct and efficient route to these valuable compounds, while the multi-step approach beginning from chalcones provides a robust and versatile alternative for accessing their dihydro-analogs. The choice of method will depend on the specific target molecule, desired substitution patterns, and available starting materials. Future developments in this field will likely focus on expanding the scope of catalytic systems, developing even more atom-economical processes, and applying these methodologies to the synthesis of complex natural products and novel therapeutic agents.

References

-

Mondal, B. D., Gorai, S., Nath, R., Paul, A., & Guin, J. (2024). Enantioselective Amination of 3-Substituted-2-benzofuranones via Non-covalent N-Heterocyclic Carbene Catalysis. Chemistry–A European Journal, 30(5). Available at: [Link]

-

Helgren, T. R., et al. (2018). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives From Chalcones. ACS Combinatorial Science, 20(4), 223-230. Available at: [Link]

-

Mondal, B. D., Gorai, S., Nath, R., Paul, A., & Guin, J. (2024). Enantioselective Amination of 3-Substituted-2-benzofuranones via Non-covalent N-Heterocyclic Carbene Catalysis. ResearchGate. Available at: [Link]

- Gorai, S. et al. (2024). Enantioselective Amination of 3-Substituted-2-benzofuranones via Non-covalent N-Heterocyclic Carbene Catalysis. Google Scholar.

-

Zhang, X., et al. (2021). Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Tetrahedron Letters, 78, 153201. Available at: [Link]

-

Li, G., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Semantic Scholar. Available at: [Link]

-

Wang, Y., et al. (2017). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. Organic & Biomolecular Chemistry, 15(34), 7123-7129. Available at: [Link]

-

Zhang, L., et al. (2022). Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes. Acta Chimica Sinica, 80(8), 1152-1164. Available at: [Link]

-

Akiyama, T., & Mori, K. (2018). Recent advances in asymmetric reactions catalyzed by chiral phosphoric acids. Chinese Chemical Letters, 29(1), 9-18. Available at: [Link]

-

Wang, C., et al. (2018). Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. Organic Chemistry Frontiers, 5(13), 2055-2060. Available at: [Link]

-

Dong, S., et al. (2018). Asymmetric synthesis of γ-branched amines via rhodium-catalyzed reductive amination. Nature Communications, 9(1), 1234. Available at: [Link]

-

Li, G., et al. (2024). Synthesis of 3-aminobenzofuran derivatives and our contributions. ResearchGate. Available at: [Link]

-

Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

-

Li, G., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available at: [Link]

Sources

- 1. Enantioselective Amination of 3-Substituted-2-benzofuranones via Non-covalent N-Heterocyclic Carbene Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing reductive amination of 7-chlorobenzofuran-3-one with ammonium acetate

An essential reaction in medicinal chemistry, the reductive amination of 7-chlorobenzofuran-3-one with ammonium acetate provides a direct route to the corresponding primary amine, a valuable building block for pharmaceutical development. This process, however, is not without its challenges. Low yields, competing side reactions, and purification difficulties can often impede progress.

This technical support guide, designed for researchers, scientists, and drug development professionals, offers a comprehensive resource for troubleshooting and optimizing this critical transformation. By delving into the causality behind experimental choices and grounding our recommendations in established scientific literature, we aim to provide a self-validating system for achieving consistent and high-yielding results.

Reaction Overview: The Mechanistic Pathway

Reductive amination is a two-step process that occurs in a single pot. First, the 7-chlorobenzofuran-3-one reacts with ammonia (generated from ammonium acetate) to form an intermediate imine or, more accurately, an iminium ion under weakly acidic conditions. This is a reversible equilibrium. In the second step, a reducing agent, added to the reaction mixture, selectively reduces the iminium ion to the desired 7-amino-chlorobenzofuran.

Caption: The two-stage mechanism of reductive amination.

Troubleshooting Guide

This section addresses specific issues you may encounter during the reductive amination of 7-chlorobenzofuran-3-one.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in this reaction can typically be traced back to one of three main areas: inefficient imine formation, non-selective reduction, or issues with the starting materials and reagents.[1][2]

-

Inefficient Imine Formation: The formation of the imine from the ketone and ammonia is an equilibrium process.[1] To drive the reaction forward, water, a byproduct of this step, must be effectively managed.

-

Solution: Consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.[3] These agents will sequester the water as it is formed, shifting the equilibrium towards the imine.

-

-

Non-Selective Reduction: A common issue is the reduction of the starting ketone to the corresponding alcohol (7-chlorobenzofuran-3-ol) by the hydride reagent.[1][2] This occurs if the reducing agent is too reactive and does not discriminate between the carbonyl and the iminium ion.

-

Solution: The choice of reducing agent is critical. While sodium borohydride (NaBH4) is a powerful reductant, it can readily reduce the starting ketone.[4][5] A milder, more selective reagent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) is highly recommended.[1][4][6] These reagents are less reactive towards ketones at neutral or slightly acidic pH but are very effective at reducing the protonated iminium ion.[4][7]

-

-

Reaction Conditions: The pH of the reaction medium is a crucial parameter.

-

Solution: The reaction is optimally carried out under mildly acidic conditions (pH 4-5).[4][8] This level of acidity is sufficient to catalyze imine formation by protonating the carbonyl oxygen.[4] However, if the solution is too acidic, it will protonate the ammonia, converting it into the non-nucleophilic ammonium ion and shutting down the reaction.[4] Ammonium acetate itself can help buffer the reaction in the appropriate pH range.

-

Q2: I'm observing a significant amount of the corresponding alcohol as a byproduct. How can I prevent this?

The formation of 7-chlorobenzofuran-3-ol is a clear indication that the reducing agent is attacking the starting ketone before the imine can be formed and reduced.

-

Causality: This side reaction is kinetically controlled. If the rate of ketone reduction is comparable to or faster than the rate of imine formation, a significant amount of the alcohol byproduct will be generated.

-

Primary Solution: As detailed in the previous question, switching to a more selective reducing agent is the most effective solution. Sodium cyanoborohydride (NaBH3CN) is particularly well-suited for this purpose because its reactivity is attenuated by the electron-withdrawing cyano group, making it selective for the more electrophilic iminium ion over the ketone.[7]

-

Procedural Tweak: You can also modify the reaction sequence. Allow the 7-chlorobenzofuran-3-one and ammonium acetate to stir for a period (e.g., 1-2 hours) to allow the imine equilibrium to be established before adding the reducing agent.[4] This ensures a higher concentration of the imine is present when the reductant is introduced.

Q3: My final product is difficult to purify. What are common impurities and how can I remove them?

Purification challenges often arise from unreacted starting materials or the formation of side products with similar polarities to the desired amine.

-

Common Impurities:

-

Unreacted 7-chlorobenzofuran-3-one: The starting ketone.

-

7-chlorobenzofuran-3-ol: The alcohol byproduct from ketone reduction.

-

Over-alkylated products: While less common when using ammonia, it's theoretically possible to form secondary amines if the primary amine product reacts with another molecule of the ketone.[9]

-

-

Purification Strategy: An acid-base extraction is a highly effective method for separating the basic amine product from the neutral ketone and alcohol impurities.

-

Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

-

Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The desired amine will be protonated and move into the aqueous layer, while the neutral impurities will remain in the organic layer.

-

Separate the layers. The organic layer containing the impurities can be discarded.

-

Basify the aqueous layer with a base like sodium hydroxide (NaOH) until it is strongly alkaline. This will deprotonate the amine, causing it to precipitate or become extractable.

-

Extract the now-basic aqueous layer with fresh organic solvent. The purified amine will move back into the organic layer.

-

Dry the organic layer over a drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the purified product.

-

Frequently Asked Questions (FAQs)

Q: What is the specific role of ammonium acetate in this reaction?

Ammonium acetate serves two primary functions. First, it acts as the source of ammonia, the nitrogen nucleophile required for imine formation.[10][11] Second, as the salt of a weak acid (acetic acid) and a weak base (ammonia), it helps to buffer the reaction mixture in the optimal mildly acidic pH range (around pH 7, though the reaction conditions can make it slightly more acidic), which is crucial for catalyzing imine formation without deactivating the amine nucleophile.[12][13]

Q: Which reducing agent is best: Sodium Cyanoborohydride or Sodium Triacetoxyborohydride?

Both NaBH3CN and NaBH(OAc)3 are excellent choices for reductive amination and are superior to NaBH4 for this purpose.[14][15]

-

Sodium Cyanoborohydride (NaBH3CN): It is highly selective for iminium ions in the presence of ketones.[6][7] A key consideration is its toxicity and the potential to generate toxic hydrogen cyanide (HCN) gas if the reaction becomes too acidic or during an acidic workup.[6]

-

Sodium Triacetoxyborohydride (NaBH(OAc)3): This reagent is often preferred as a safer alternative to NaBH3CN as it avoids the use of cyanide.[14][15][16] It is also a mild and selective reagent, though it can reduce aldehydes if they are present.[15] For ketones like 7-chlorobenzofuran-3-one, it is highly effective.

The choice often comes down to a balance of reactivity, safety considerations, and cost. For many applications, NaBH(OAc)3 is now the reagent of choice.[15]

Q: Can I use sodium borohydride (NaBH4) for this reaction?

While it is possible, it is not recommended for a one-pot procedure.[4] NaBH4 is a much stronger reducing agent and will rapidly reduce the 7-chlorobenzofuran-3-one to the corresponding alcohol, leading to low yields of the desired amine.[5][8] To use NaBH4 effectively, you would need to first form and isolate the imine in a separate step before performing the reduction, which makes the process less efficient.[4]

Optimized Experimental Protocol

This protocol provides a starting point for the reductive amination of 7-chlorobenzofuran-3-one.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 7-chlorobenzofuran-3-one (1.0 eq) and ammonium acetate (5-10 eq).

-

Solvent Addition: Add a suitable solvent such as methanol or 1,2-dichloroethane.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the stirring solution.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture three times with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers and perform an acid-base extraction as described in the troubleshooting section to isolate the pure amine product.

-

Final Steps: Dry the final organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 7-amino-chlorobenzofuran.

Parameter Optimization Summary

| Parameter | Recommended Range | Rationale & Considerations |

| Amine Source | Ammonium Acetate (5-10 eq) | Provides both the ammonia nucleophile and buffering capacity. A large excess helps drive the imine formation equilibrium. |

| Reducing Agent | NaBH(OAc)3 or NaBH3CN (1.5-2.0 eq) | These are selective for the iminium ion over the ketone, minimizing alcohol byproduct formation.[6][14] |

| Solvent | Methanol, Ethanol, or 1,2-Dichloroethane (DCE) | Protic solvents like methanol can facilitate imine formation.[5] DCE is a good aprotic alternative. |

| Temperature | Room Temperature | The reaction generally proceeds efficiently at ambient temperature. Gentle heating may be required for less reactive substrates. |

| pH | Mildly Acidic (pH ~4-6) | Optimal for catalyzing imine formation without protonating the ammonia source into a non-nucleophilic state.[4] |

| Dehydrating Agent | Molecular Sieves (optional) | Can be added to remove water and increase the yield by shifting the imine formation equilibrium.[1] |

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common reductive amination issues.

References

-

Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). [Link]

-

YouTube. Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020-09-10). [Link]

-

Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

-

Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

-

ResearchGate. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods | Request PDF. [Link]

-

American Chemical Society. Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. [Link]

-

ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

-

ResearchGate. Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]

-

ACS Publications. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. (2009-07-28). [Link]

-

PubMed. Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. (2018-02-14). [Link]

-

Reddit. What's wrong with my reductive amination? I barely got any product. (2025-02-13). [Link]

-

Reddit. Question about reductive amination reaction procedure. (2025-03-07). [Link]

-

PubMed. pH-Dependent chemoselective synthesis of alpha-amino acids. Reductive amination of alpha-keto acids with ammonia catalyzed by acid-stable iridium hydride complexes in water. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Science Madness. reductive amination using ammonium acetate/NaBH4. (2012-07-22). [Link]

-

Journal of the American Chemical Society. Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. (2018-01-29). [Link]

-

Quora. What happens to sodium cyanoborohydride after it reacts in a reductive amination? (2019-06-02). [Link]

-

Wiley Online Library. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

-

Wikipedia. Reductive amination. [Link]

-

YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016-12-29). [Link]

-

Organic Chemistry Data. Sodium Cyanoborohydride - Common Organic Chemistry. [Link]

-

OUCI. Microwave-accelerated reductive amination between ketones and ammonium acetate. [Link]

-

Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025-01-01). [Link]

-

ResearchGate. Ammonium acetate additive causing pH change? (2018-11-03). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. reddit.com [reddit.com]

- 6. Sodium cyanoborohydride [organic-chemistry.org]

- 7. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. interchim.fr [interchim.fr]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Technical Support Center: Handling Hygroscopic Salts of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine

Ticket ID: #TSC-BENZ-07 Status: Open Subject: Troubleshooting Hygroscopicity, Deliquescence, and Stoichiometry Errors Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Profile

User Context: You are working with 7-Chloro-2,3-dihydro-1-benzofuran-3-amine (often supplied as the Hydrochloride salt). This scaffold is a critical intermediate in the synthesis of serotonin receptor agonists (e.g., 5-HT2C modulators).

The Core Problem: The primary amine functionality, when protonated to form a salt (typically HCl), creates a highly polar ionic headgroup paired with a lipophilic benzofuran core. This amphiphilic nature often leads to high hygroscopicity . The salt lattice energy is insufficient to resist the hydration energy provided by atmospheric moisture, leading to rapid water uptake, deliquescence (dissolving in its own absorbed water), and variable molecular weight.

Immediate Action Required: If your solid has turned into a gum or oil, do not heat it directly in an oven without vacuum; you risk hydrolysis or oxidation. Follow the protocols below.

Immediate Handling & Storage (The "Firefighting" Protocols)

Q: My sample is clumping or turning to oil on the balance. How do I weigh it accurately?

A: This is classic deliquescence. You are weighing water, not just drug substance. Protocol:

-

Environment: All handling must occur in a humidity-controlled environment.

-

Ideal: Glovebox under

or Ar ( -

Acceptable: Glove bag or a room with dehumidifiers set to

RH.

-

-

Weighing Technique:

-

Use a closed weighing vessel (volumetric flask or tared vial with septum).

-

Do not use weighing paper; the static and moisture transfer will cause loss.

-

Subtractive Weighing: Tare the full vial, remove the approximate amount, re-weigh the vial. The difference is the mass transferred. This minimizes exposure time.

-

Q: How do I dry the material without degrading it?

A: Amine salts can be sensitive. High heat can induce the "loss of acid" (disproportionation) or oxidation of the benzofuran ring. Protocol:

-

Vacuum Drying: Use a vacuum oven at 40°C and <10 mbar .

-

Desiccant: Place a tray of

(Phosphorus Pentoxide) in the oven to aggressively scavenge water. -

Nitrogen Bleed: Periodically bleed dry nitrogen into the oven to displace liberated moisture.

Analytical Characterization (The "Diagnosis")

You cannot trust your stoichiometry without quantifying the water content.

Protocol A: Karl Fischer (KF) Titration (Coulometric)

Use this for precise water determination (<1% to 5%).

| Parameter | Setting/Recommendation | Rationale |

| Method | Coulometric | Higher precision for small, expensive samples. |

| Anolyte | Methanol : Formamide (7:3) | The benzofuran core is lipophilic; Formamide improves solubility. |

| Extraction Time | 180 - 300 seconds | Hygroscopic salts may trap water in the lattice; allow time for dissolution. |

| Drift Correction | Enabled | Critical. Background moisture entry must be subtracted. |

Protocol B: Dynamic Vapor Sorption (DVS)

Use this to determine the Critical Relative Humidity (CRH)—the "safe zone" for handling.

Step-by-Step:

-

Equilibration: Dry sample at 0% RH (25°C) until mass change (

) is -

Sorption Scan: Ramp RH from 0% to 90% in 10% increments.

-

Desorption Scan: Ramp back to 0%.

-

Analysis:

-

If mass increases continuously > 0.5% at low RH: Hygroscopic .

-

If mass spikes suddenly (e.g., at 60% RH): This is the Deliquescence Point .

-

Visualization: Handling Decision Logic

The following diagram outlines the decision-making process for handling this compound based on its physical state.

Figure 1: Decision matrix for handling hygroscopic amine salts based on visual inspection.

Advanced Troubleshooting: Salt Screening

If the Hydrochloride (HCl) salt is operationally impossible to handle, you must screen for a less hygroscopic counterion.

The Science: High lattice energy reduces hygroscopicity. HCl salts often have high hydration energy. Switching to a larger, less polar counterion can pack the lattice more tightly, excluding water.

Recommended Alternatives to Screen:

-

Hemifumarate: Often forms stable, non-hygroscopic networks (hydrogen bonding between acid/amine).

-

Tartrate (L- or D-): Good for resolution of the chiral amine and often crystallizes well.

-